Thermodynamic Stability and Physicochemical Profiling of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0)
Thermodynamic Stability and Physicochemical Profiling of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0)
Executive Overview
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) is a highly versatile chiral oxazoline building block. Widely deployed in asymmetric catalysis (e.g., as a precursor for Phox ligands) and medicinal chemistry, its utility is fundamentally tied to the thermodynamic stability of the 4,5-dihydrooxazole ring. This whitepaper provides an in-depth mechanistic analysis of its molecular weight, physicochemical properties, thermodynamic degradation pathways, and self-validating synthesis protocols.
Molecular Weight & Physicochemical Profiling
Understanding the baseline physicochemical parameters is critical for predicting the compound's behavior in solution and during chromatographic purification. The compound possesses a molecular weight of 205.21 g/mol , driven by its C11H11NO3 stoichiometry .
Table 1: Physicochemical Data Summary
| Parameter | Value | Causality / Significance |
| CAS Number | 78715-83-0 | Unique identifier for the (S)-enantiomer . |
| Molecular Formula | C11H11NO3 | Dictates the exact mass and isotopic distribution . |
| Molecular Weight | 205.21 g/mol | Critical for stoichiometric calculations in ligand synthesis . |
| Boiling Point | 131-132 °C (at 2 mm Hg) | Indicates high thermal stability under reduced pressure . |
| Density | 1.2 g/mL (at 25 °C) | Relevant for volumetric dosing in solvent-free reactions . |
| Refractive Index | 1.55 | Useful for rapid purity validation of the neat liquid . |
Thermodynamic Stability vs. Kinetic Degradation
The 4,5-dihydrooxazole scaffold is an imino ether. Thermodynamically, the ring is stabilized by the conjugation of the endocyclic C=N double bond with the C2 phenyl substituent, which lowers the overall ground-state free energy. However, this stability is highly conditional and pH-dependent.
In aqueous acidic media, the imine nitrogen ( N3 ) becomes protonated. This protonation highly activates the C2 carbon toward nucleophilic attack by water. The degradation of the oxazoline ring follows a classic bifurcation between kinetic and thermodynamic control :
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Kinetic Control (Attack at C2 ): Water attacks the highly electrophilic C2 position rapidly, leading to ring opening and the formation of an O-acyl amino acid ester intermediate.
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Thermodynamic Control (Attack at C5 ): Attack at the C5 position is slower but yields a highly stable N-acyl product. Furthermore, the kinetically favored O-acyl intermediate will spontaneously undergo an O-to-N acyl migration to reach the thermodynamic sink—the stable amide .
Kinetic vs. Thermodynamic hydrolytic degradation pathway of the oxazoline ring.
Synthesis Methodology and Thermodynamic Drivers
The synthesis of CAS 78715-83-0 is achieved via the condensation of L-serine methyl ester hydrochloride and ethyl benzimidate hydrochloride . As an Application Scientist, it is crucial to understand the causality behind the reagent selection:
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L-Serine Methyl Ester Hydrochloride (CAS 5680-80-8): Provides the chiral (S) -backbone. The methyl ester protects the carboxylic acid from participating in unwanted side reactions .
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Triethylamine (TEA): Acts as an acid scavenger. It neutralizes the HCl salts of both starting materials, liberating the nucleophilic amine and hydroxyl groups required for the reaction .
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Chloroform & Reflux: Chloroform is an aprotic solvent that prevents the premature solvolysis of the imidate. Refluxing provides the necessary thermal activation energy ( ΔG‡ ) to drive the thermodynamically uphill elimination of ethanol and water, forcing the equilibrium toward ring closure .
Thermodynamically driven synthesis workflow of CAS 78715-83-0.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.
Protocol 1: Asymmetric Synthesis & Isolation
Objective: Synthesize CAS 78715-83-0 with >95% ee and >90% chemical yield.
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Dissolution: Charge a 3-neck round-bottomed flask with L-serine methyl ester hydrochloride (2.5 g, 16.1 mmol) and chloroform (35 mL). Add TEA (2.8 mL) .
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Causality: TEA must be added in slight excess to fully deprotonate the serine derivative before the electrophile is introduced, preventing competitive inhibition.
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Electrophile Addition: Add ethyl benzimidate hydrochloride (2.98 g, 16.2 mmol) to the stirred solution .
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Thermodynamic Cyclization: Reflux the mixture under an argon atmosphere for 12 hours, then stir at room temperature overnight .
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Causality: Argon prevents oxidative degradation of the intermediates at elevated temperatures.
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Workup: Remove the solvent under reduced pressure. Wash the crude mixture with diethyl ether ( 3×25 mL) and filter to remove the precipitated TEA-HCl salts. Wash the filtrate with brine, dry over MgSO4 , and evaporate [[1]]([Link]).
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Validation (Self-Correction Checkpoint): Analyze the isolated colorless liquid via 1H NMR (400 MHz, CDCl3 ).
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Expected Results: Confirm the structure by identifying the methyl ester singlet at δ 3.83 ppm (3H), the chiral methine triplet at δ 4.70 ppm (1H), and the diastereotopic methylene signals at δ 4.96 and 4.60 ppm .
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Protocol 2: Thermodynamic Degradation Assay (Hydrolytic Stability)
Objective: Quantify the kinetic vs. thermodynamic degradation rates of the oxazoline ring.
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Preparation: Dissolve CAS 78715-83-0 in three distinct buffered solutions: pH 2.0 (acidic), pH 7.4 (physiological), and pH 10.0 (basic). Use 10% acetonitrile as a co-solvent to maintain homogeneity.
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Incubation: Incubate the vials at 37 °C in a thermoshaker.
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Kinetic Sampling: Extract 100 μL aliquots at t=0,1,4,12, and 24 hours.
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Causality: For the pH 2.0 samples, immediately quench the aliquot into cold saturated NaHCO3 . This halts the kinetically controlled C2 attack by neutralizing the H+ required to protonate the imine nitrogen .
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Validation (LC-MS Analysis): Inject the quenched samples into an LC-MS system.
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Expected Results: Track the depletion of the parent mass ( m/z 206 [M+H]+ ). In acidic media, expect a rapid initial spike in the O-acyl mass, followed by a slow transition to the N-acyl mass as the thermodynamic O-to-N migration occurs.
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Table 2: Expected Hydrolytic Degradation Profile
| Condition | Primary Mechanism | Dominant Product at 1h | Dominant Product at 24h |
| pH 2.0 | Acid-catalyzed C2 attack | O-Acyl Intermediate (Kinetic) | N-Acyl Amide (Thermodynamic) |
| pH 7.4 | Neutral hydrolysis | Intact Oxazoline | Intact Oxazoline |
| pH 10.0 | Base-catalyzed C5 attack | Intact Oxazoline | N-Acyl Amide (Trace) |
